BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data of 1-lodo-3-methyl-2-
nitrobenzene

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: 1-lodo-3-methyl-2-nitrobenzene
CAS No.: 52414-99-0
Cat. No.: B1503057
Get Quote
. J

An In-depth Technical Guide to the Spectroscopic Data of 1-lodo-3-methyl-2-nitrobenzene

Introduction

1-lodo-3-methyl-2-nitrobenzene (CAS No: 52414-99-0) is an important aromatic intermediate
in synthetic organic chemistry. Its trifunctionalized benzene ring, featuring iodo, methyl, and
nitro groups, offers a versatile scaffold for the synthesis of complex molecules, particularly in
the fields of pharmaceuticals and materials science. The specific arrangement of these
substituents—an ortho-nitro group to the methyl and a meta-nitro group to the iodine—creates
a unique electronic and steric environment. Accurate structural elucidation is paramount for its
use in further synthetic transformations, and this is primarily achieved through a combination of
spectroscopic techniques.

This guide provides a detailed analysis of the expected spectroscopic data for 1-lodo-3-
methyl-2-nitrobenzene, offering insights into the interpretation of its Infrared (IR), Nuclear
Magnetic Resonance (*H NMR and 3C NMR), and Mass Spectrometry (MS) data. The
interpretations are grounded in fundamental principles and comparative data from related
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structures, providing researchers with a robust framework for the characterization of this
compound.

Molecular Structure and Physicochemical
Properties

A precise understanding of the molecular structure is the foundation for interpreting
spectroscopic data. The structure dictates the vibrational modes (IR), the chemical
environments of protons and carbons (NMR), and the fragmentation patterns (MS).

Caption: Predicted 'H NMR assignments for 1-lodo-3-methyl-2-nitrobenzene.

3C NMR Spectroscopy

Principle: 13C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Each unique carbon atom gives a distinct signal.

Experimental Protocol: **C NMR

o Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated
solvent) is typically required compared to *H NMR.

» Data Acquisition: The experiment is run on a high-field NMR spectrometer, often using
broadband proton decoupling to simplify the spectrum to single lines for each carbon.

o Data Processing: Fourier transform is applied, followed by phasing and baseline correction.
Chemical shifts are referenced to the solvent signal or TMS.

Predicted **C NMR Data (101 MHz, CDCIs)

Table 4: Predicted 3C NMR Signal Assignments
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Chemical Shift (6, ppm) Carbon Assignment Rationale

Attached to the highly

~150 C2 (C-NO2) L )
deshielding nitro group.
Quaternary carbon, deshielded
~142 C3 (C-CHs3) _
by nitro group.
Aromatic CH, deshielded by
~138 C6 . .
adjacent nitro group.
~132 C4 Aromatic CH.
~128 C5 Aromatic CH.
"Heavy atom effect" of iodine
~95 Cl(C-l)

causes significant shielding.

| ~20 | -CHs | Aliphatic carbon, highly shielded. |

Expert Interpretation: The 3C NMR spectrum is expected to show seven distinct signals,
corresponding to the seven unigue carbon atoms.

o Quaternary Carbons: The carbon attached to the nitro group (C2) will be the most deshielded
aromatic carbon due to the strong electron-withdrawing nature of NO2.[1] The carbon
bearing the iodine (C1) will be uniquely shielded (shifted upfield to ~95 ppm) due to the
"heavy atom effect," a reliable indicator for a carbon directly bonded to iodine. The carbon
attached to the methyl group (C3) will also be downfield.

e Aromatic CH Carbons: The remaining three CH carbons (C4, C5, C6) will appear in the
typical aromatic region (6 120-140 ppm). Their exact shifts are influenced by the combined
electronic effects of all three substituents.

 Aliphatic Carbon: The methyl carbon will appear as a shielded signal in the aliphatic region,
typically around & 20 ppm.

Mass Spectrometry (MS)
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Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. A molecule is
ionized and then fragmented; the resulting pattern of fragment masses provides information
about the molecular weight and structure.

Experimental Protocol: Electron lonization (EI)-MS

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
where it is vaporized.

« lonization: The gaseous molecules are bombarded with high-energy electrons (typically 70
eV), causing the ejection of an electron to form a radical cation (molecular ion, M+*e).

o Fragmentation: The molecular ion, having excess energy, fragments into smaller,
characteristic ions.

e Analysis: The ions are accelerated and separated based on their m/z ratio by a mass
analyzer (e.g., a quadrupole).

» Detection: The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Data

Table 5: Predicted Key lons in the EI Mass Spectrum

miz lon Identity Interpretation

263 [C7H6INO2] Molecular lon (M*e)
217 [C7Hel]* Loss of NOz (M - 46)
136 [C7HeNO2]* Loss of | (M - 127)
90 [C7Hs]*e Loss of | and NO:z

76 [CoHal* Loss of fragments from the
erla|"®
aromatic ring.

| 127 | [1]* | lodine cation |
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Expert Interpretation: The mass spectrum provides crucial confirmation of the molecular weight
and offers structural clues through fragmentation.

e Molecular lon: The most important peak is the molecular ion (M*e) at m/z = 263, which
confirms the molecular formula. This is expected to be a reasonably intense peak.

o Key Fragments: The molecule is expected to fragment at its weakest bonds and through the
loss of stable neutral molecules. The C-N bond of the nitro group is prone to cleavage,
leading to a significant peak at m/z 217, corresponding to the loss of a neutral NO:z radical
(46 Da). Similarly, cleavage of the C-I bond will result in a peak at m/z 136 from the loss of
an iodine radical (127 Da). A smaller peak at m/z 127 corresponding to the I* ion may also
be observed. These key fragmentation pathways provide strong evidence for the presence
and connectivity of the iodo and nitro substituents.

[C7Hsl]*
m/z = 217
y
+eo
[CnT]ll—IZGI:NZOGZ]3 -1 (127) - [C7HeNO2]*
(Molecular lon) " m/z = 136
e N i+
m/z = 127

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 1-lodo-3-methyl-2-nitrobenzene in El-
MS.

Conclusion

The structural characterization of 1-lodo-3-methyl-2-nitrobenzene is unequivocally achieved
through a multi-spectroscopic approach. IR spectroscopy confirms the presence of the critical
nitro functional group. *H and 3C NMR spectroscopy provide the definitive connectivity of the
molecule, distinguishing it from its other isomers through unique chemical shifts and coupling
patterns, most notably the upfield shift of the iodine-bound carbon. Finally, mass spectrometry
confirms the molecular weight and corroborates the structure through predictable fragmentation
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patterns, such as the loss of the nitro and iodo substituents. Together, these techniques provide
a comprehensive and self-validating dataset essential for any researcher utilizing this versatile
chemical intermediate.
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 To cite this document: BenchChem. [Spectroscopic data of 1-lodo-3-methyl-2-nitrobenzene].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1503057/docs#spectroscopic-data-of-1-iodo-3-
methyl-2-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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